4(1H)-Pyrimidinone, 5-(4-morpholinyl)-
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Overview
Description
4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is a heterocyclic compound that features a pyrimidinone core with a morpholine substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- typically involves the introduction of the morpholine group to the pyrimidinone core. One common method involves the reaction of a pyrimidinone derivative with morpholine under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 5-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like NaH or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4(1H)-Pyrimidinone, 5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone, 5-(4-piperidinyl)-: Similar structure but with a piperidine group instead of morpholine.
4(1H)-Pyrimidinone, 5-(4-pyrrolidinyl)-: Contains a pyrrolidine group instead of morpholine.
4(1H)-Pyrimidinone, 5-(4-thiomorpholinyl)-: Features a thiomorpholine group instead of morpholine.
Uniqueness
4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is unique due to the presence of the morpholine group, which imparts specific electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
153004-48-9 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c12-8-7(5-9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12) |
InChI Key |
SWJMXJLFSMWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=CNC2=O |
Origin of Product |
United States |
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